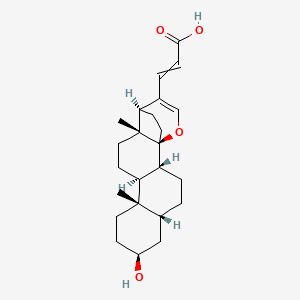
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an epoxide ring. This compound is part of the chola-20,22-dien-24-oic acid family and has significant importance in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid typically involves multiple steps, including the formation of the epoxide ring and the introduction of hydroxyl groups at specific positions. Common reagents used in these synthetic routes include strong oxidizing agents and catalysts that facilitate the formation of the desired functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-pressure systems to maintain the necessary reaction conditions.
化学反応の分析
Types of Reactions
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the epoxide ring or convert hydroxyl groups to hydrogen atoms.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler hydrocarbons.
科学的研究の応用
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism by which (3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3alpha,7alpha,12beta-trihydroxy-5beta-cholanic acid: Another compound with multiple hydroxyl groups and a similar chola-20,22-dien-24-oic acid backbone.
3alpha, 7alpha, 12alpha-Trihydroxy-5beta cholestanate-CoA ligase: A related compound involved in similar biochemical pathways.
Uniqueness
(3beta,5beta,14beta,17alpha)-3-Hydroxy-14,21-epoxychola-20,22-dien-24-oic acid is unique due to its specific arrangement of hydroxyl groups and the presence of an epoxide ring, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
23337-66-8 |
|---|---|
分子式 |
C24H34O4 |
分子量 |
386.5 g/mol |
IUPAC名 |
3-[(1S,2R,5R,7S,10S,11S,14R,15R)-7-hydroxy-10,14-dimethyl-18-oxapentacyclo[13.3.2.01,14.02,11.05,10]icos-16-en-16-yl]prop-2-enoic acid |
InChI |
InChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18-9-12-24(20,23)28-14-15(18)3-6-21(26)27/h3,6,14,16-20,25H,4-5,7-13H2,1-2H3,(H,26,27)/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1 |
InChIキー |
XMAPUACJBHEUSK-BMPKRDENSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35CC[C@@H]4C(=CO5)C=CC(=O)O)C)O |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C35CCC4C(=CO5)C=CC(=O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


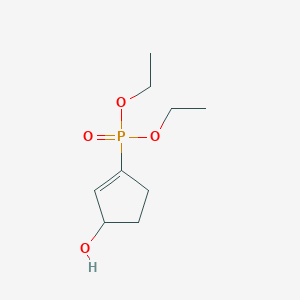
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
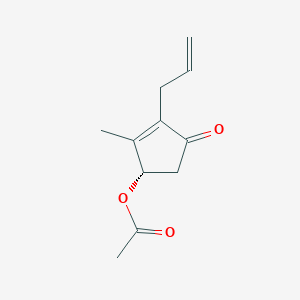
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
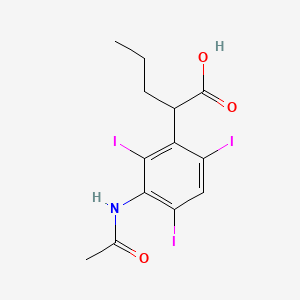
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

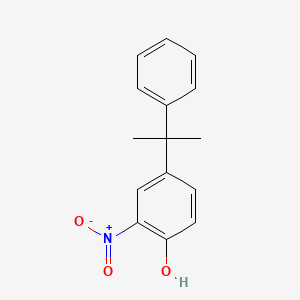
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
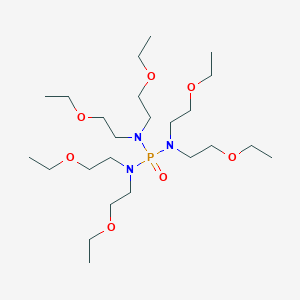
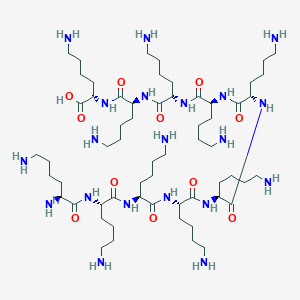
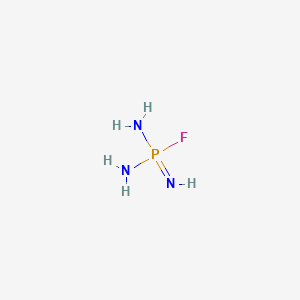
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
